N'-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide
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Overview
Description
“N’-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide” is a complex organic compound that features a combination of fluorophenyl, tetrahydroquinoline, and morpholine moieties. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as enzyme inhibitors or receptor modulators.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide” typically involves multi-step organic synthesis. The process may include:
Formation of the fluorophenylmethyl intermediate: This step might involve the reaction of a fluorobenzene derivative with a suitable alkylating agent.
Synthesis of the tetrahydroquinoline moiety: This could be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine.
Coupling with the morpholine derivative: This step may involve nucleophilic substitution or amide bond formation.
Final assembly: The final compound is assembled through a series of condensation and coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline moiety.
Reduction: Reduction reactions might target the carbonyl groups or other reducible functionalities.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development: Investigation of its efficacy and safety as a therapeutic agent.
Industry
Material Science: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for such compounds often involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved might include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N’-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide
- N’-[(4-bromophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide
Uniqueness
The presence of the fluorophenyl group might confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets, compared to its chloro- or bromo- counterparts.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN4O3/c1-29-10-2-3-19-15-20(6-9-22(19)29)23(30-11-13-33-14-12-30)17-28-25(32)24(31)27-16-18-4-7-21(26)8-5-18/h4-9,15,23H,2-3,10-14,16-17H2,1H3,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFWDUWYLXMMQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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